DPA-714
Description
Contextualizing Translocator Protein (TSPO) as a Research Target
The translocator protein (TSPO), an 18 kDa protein primarily located in the outer mitochondrial membrane, plays a multifaceted role in cellular functions, including mitochondrial cholesterol transport, steroid biosynthesis, porphyrin transport, heme synthesis, apoptosis, and cell proliferation mdpi.comuni-regensburg.denih.govnih.gov. While typically expressed at low levels in the healthy central nervous system (CNS), its significant upregulation in response to glial cell activation makes it an invaluable target for imaging neuroinflammation and other pathological conditions mdpi.commdpi.comfrontiersin.orgnih.gov.
Historical Perspectives on TSPO Radioligands
The journey of TSPO as an imaging target began with the development of first-generation radioligands. Among these, [11C]PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide) was the prototypical and most widely used tracer for decades mdpi.commdpi.com. PK11195 demonstrated high affinity and selectivity for TSPO, allowing for in vivo studies of neuroinflammation in various neurological and psychiatric disorders mdpi.com. However, it suffered from notable limitations, including a low signal-to-noise ratio, high non-specific binding, and poor amenability to quantification, which often hindered its utility for detecting subtle changes in TSPO density mdpi.comnih.govsnmjournals.orgyuntsg.com. Another early ligand was Ro5-4864 (4′-chlorodiazepam) mdpi.comspandidos-publications.com.
The Significance of TSPO Upregulation in Pathophysiological States
TSPO upregulation is a hallmark of activated microglia and macrophages, which are key cellular components of the inflammatory response in the brain and other tissues explorationpub.comfrontiersin.orgthno.orgnih.govoup.com. This increased expression is observed across a wide spectrum of pathophysiological conditions, making TSPO an important biomarker for:
Neuroinflammation: Elevated TSPO levels are consistently found in neuroinflammatory brain diseases, including stroke, herpes and HIV encephalitis, Alzheimer's disease, multiple sclerosis, amyotrophic lateral sclerosis, Parkinson's disease, and Huntington's disease mdpi.comnih.govnih.gov. TSPO PET can detect this upregulation, often occurring even before significant structural changes are visible, providing insights into disease aggressiveness and therapeutic response explorationpub.com.
Cancer: TSPO is overexpressed in various cancer types, such as gliomas, breast, ovarian, colon, prostate, and lung cancers, correlating with tumor aggressiveness and poor prognosis explorationpub.comnih.govnih.gov. Its involvement in tumor growth, progression, and resistance to chemotherapy highlights its potential as a diagnostic and prognostic tool explorationpub.com.
Stress-Related Disorders: TSPO is implicated in the pathophysiology of stress-related disorders, with its activation linked to the production of neurosteroids that mediate anxiolytic effects bohrium.com.
Ocular Diseases: TSPO plays a role in the pathogenesis of ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy, primarily by modulating inflammatory responses, oxidative stress, and microglial function spandidos-publications.comresearchgate.net.
The broad involvement of TSPO in these diverse conditions underscores its significance as a research target for understanding disease mechanisms and developing diagnostic and therapeutic strategies uni-regensburg.despandidos-publications.combohrium.com.
DPA-714 as a Second-Generation TSPO Radioligand
The limitations of first-generation TSPO radioligands spurred the development of new compounds with improved pharmacological profiles. This compound emerged as a prominent second-generation TSPO radioligand, offering significant advantages for PET imaging.
Evolution and Advantages Over First-Generation Tracers (e.g., [11C]PK11195)
This compound, specifically in its [18F]-radiolabeled form ([18F]this compound), represents a significant advancement over first-generation tracers like [11C]PK11195. Key advantages include:
Improved Signal-to-Noise Ratio: Studies have consistently shown that [18F]this compound exhibits a higher signal-to-noise ratio compared to [11C]PK11195. For instance, in a rat model of cerebral ischemia, [18F]this compound demonstrated a significantly better signal-to-noise ratio (1.6 to 1.9-fold higher by linear regression) when directly compared to [11C]PK11195 in the same animals nih.govresearchgate.net. This is largely attributed to its lower non-specific binding in healthy brain tissue thno.orgnih.gov.
Lower Non-Specific Binding: [18F]this compound has been shown to have lower uptake in contralateral healthy tissue compared to [11C]PK11195, contributing to a clearer signal from activated TSPO in pathological regions nih.gov. In vitro studies with macrophage cell lines also confirm its efficient accumulation in macrophages with high specificity to TSPO, and this uptake is significantly inhibited by PK11195 as a competitor, further demonstrating its specificity thno.org.
Longer Half-Life of Fluorine-18 (B77423): The use of Fluorine-18 (18F) as the radioisotope for this compound provides a substantial practical advantage over Carbon-11 (B1219553) (11C), which is used in PK11195. 18F has a longer half-life (approximately 110 minutes) compared to 11C (approximately 20 minutes) thno.orgsnmjournals.org. This extended half-life facilitates broader distribution of the tracer across PET centers, allows for longer acquisition times, and enables more flexible study designs, including longitudinal studies thno.orgnih.govresearchgate.net.
High Binding Affinity: [18F]this compound binds to TSPO with high specificity and binding potential, making it a sensitive tool for assessing neuroinflammation thno.orgnih.govppmi-info.org.
Despite these advantages, it is important to note that second-generation TSPO radioligands, including [18F]this compound, are sensitive to a common single nucleotide polymorphism (SNP) rs6971 in the TSPO gene nih.govacs.orgsnmjournals.orgyuntsg.com. This genetic variation can influence binding affinity, necessitating genotyping of subjects to ensure reliable quantification and interpretation of PET images snmjournals.orgyuntsg.comppmi-info.org.
Table 1: Comparison of [11C]PK11195 and [18F]this compound Characteristics
| Feature | [11C]PK11195 | [18F]this compound |
| Generation | First-generation | Second-generation |
| Radioisotope | Carbon-11 (11C) | Fluorine-18 (18F) |
| Half-life | ~20 minutes | ~110 minutes |
| Signal-to-Noise Ratio | Low mdpi.comyuntsg.com | Higher (1.6-1.9 fold better in some models) nih.govresearchgate.net |
| Non-Specific Binding | High mdpi.comthno.orgsnmjournals.org | Lower thno.orgnih.gov |
| Quantification | Difficult mdpi.comacs.org | Improved, but sensitive to rs6971 SNP nih.govacs.orgsnmjournals.org |
| Clinical Availability | Limited due to short half-life thno.org | More widespread due to longer half-life thno.orgnih.gov |
Core Principles of [18F]this compound Positron Emission Tomography (PET) Imaging for Translocator Protein Assessment
[18F]this compound PET imaging leverages the principle that TSPO expression is significantly upregulated in activated glial cells (microglia and astrocytes) in response to brain injury or inflammation mdpi.comthno.orgnih.govnih.gov. The core principles of its application for TSPO assessment are as follows:
Radiotracer Administration: A small, diagnostically safe amount of [18F]this compound is administered intravenously to the subject.
Target Binding: Once in the bloodstream, [18F]this compound distributes throughout the body and crosses the blood-brain barrier. It then selectively binds with high affinity to TSPO, particularly in areas where the protein is upregulated due to neuroinflammation or other pathologies thno.orgnih.gov.
Positron Emission and Detection: The Fluorine-18 isotope within [18F]this compound undergoes positron decay, emitting a positron. This positron travels a short distance and annihilates with an electron, producing two gamma rays that travel in opposite directions. These gamma rays are detected by the PET scanner.
Image Reconstruction: The PET scanner records the coincident detection of these gamma rays and uses sophisticated algorithms to reconstruct a three-dimensional image of the radiotracer's distribution within the body. Areas with higher concentrations of [18F]this compound indicate increased TSPO expression, thus highlighting regions of inflammation or cellular activation thno.orgnih.gov.
Quantification: The uptake of [18F]this compound can be quantified using various kinetic models, such as the two-tissue compartment model (2-TCM) or Logan graphical analysis, to estimate parameters like total distribution volume (VT). These quantitative measures allow researchers to assess the severity and spatial extent of TSPO upregulation, providing valuable insights into disease progression and response to therapies snmjournals.orgnih.gov.
Specificity and Validation: The specificity of [18F]this compound binding to TSPO has been validated through displacement studies with unlabeled competitive ligands like PK11195, which significantly reduce [18F]this compound uptake in target regions nih.govthno.orgacs.org. Furthermore, ex vivo histological and immunofluorescence staining often confirm that [18F]this compound binding matches TSPO immunopositive areas, particularly those associated with activated microglia nih.govacs.org.
This methodology allows for non-invasive, in vivo visualization and quantification of TSPO, making [18F]this compound a powerful tool in academic research for understanding the cellular processes underlying various diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2-[2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZZFWBNYJNHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121798 | |
| Record name | DPA 714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958233-07-3 | |
| Record name | N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958233-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPA-714 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958233073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DPA 714 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPA-714 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1H4D2VKZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Research Methodologies and Findings
In Vitro Characterization and Cellular Mechanisms of DPA-714 Binding
This compound is a pyrazolopyrimidine compound recognized for its high affinity and specificity for the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor. In vitro binding assays are crucial for characterizing the interaction of this compound with its molecular target. These studies typically utilize membrane preparations from tissues rich in TSPO, such as the rat kidney, and employ radioligand displacement assays.
In such assays, the affinity of this compound is determined by its ability to displace a known radiolabeled TSPO ligand, such as [³H]PK11195. Research has demonstrated that this compound exhibits a high binding affinity for TSPO, with a reported dissociation constant (Ki) of 7.0 nM nih.govmdpi.comfrontiersin.orgmdpi.com. This indicates a strong interaction between this compound and the receptor.
To ensure the ligand's specificity, its binding potential to other receptors is also evaluated. Studies have confirmed that this compound has a negligible affinity for the central benzodiazepine receptor (CBR), underscoring its selectivity for TSPO nih.gov. This high specificity is a critical attribute for a molecular probe, as it minimizes off-target binding and ensures that the observed signal in imaging studies accurately reflects TSPO density.
| Compound | Binding Affinity (Ki) for TSPO (nM) | Affinity for Central Benzodiazepine Receptor (CBR) |
|---|---|---|
| This compound | 7.0 ± 0.4 | Negligible |
| PK11195 | 9.3 ± 0.5 | Negligible |
| DPA-713 | 4.7 ± 0.2 | Negligible |
Understanding the cellular kinetics of this compound is essential, particularly in cell types that are central to neuroinflammation, such as macrophages. The RAW264.7 mouse macrophage cell line is a commonly used in vitro model to study these processes.
Cell uptake analyses have been performed using the radiolabeled form of the compound, [¹⁸F]this compound. In one study, RAW264.7 cells were incubated with [¹⁸F]this compound to quantify its internalization. The results showed a significant uptake of the radiotracer, with 45.5% of the compound being internalized by the cells after one hour of incubation.
To confirm that this uptake was mediated specifically by TSPO, blocking experiments were conducted. Co-incubation with PK11195, a standard TSPO-specific ligand, was shown to inhibit the uptake of [¹⁸F]this compound. This demonstrates that the entry of this compound into macrophages is a receptor-specific process, directly related to the expression of TSPO on the cell surface.
TSPO is known to play a key role in the transport of cholesterol across the mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone (B344588). Therefore, the functional activity of a TSPO ligand can be assessed by its ability to stimulate steroidogenesis.
The functional effect of this compound has been evaluated in steroidogenic assays using rat C6 glioma cells. In these experiments, the capacity of this compound to enhance the production of pregnenolone was measured. The findings indicate that this compound is a potent agonist of TSPO function, stimulating pregnenolone synthesis to levels 80% above the baseline nih.govmdpi.comfrontiersin.org.
This functional activity was found to be significantly greater than that of the prototypical TSPO ligand PK11195, which increased pregnenolone production by 50% above baseline in the same assay. In contrast, the related compound DPA-713 showed no significant effect on steroidogenesis nih.gov. These results confirm that this compound not only binds to TSPO with high affinity but also actively modulates its biological function.
| Compound (at 40 µM) | Increase in Pregnenolone Synthesis (Above Baseline) |
|---|---|
| This compound | 80% |
| PK11195 | 50% |
| DPA-713 | 1% |
In Vivo Preclinical Models of Neuroinflammation Using [¹⁸F]this compound PET
The use of [¹⁸F]this compound in positron emission tomography (PET) imaging allows for the in vivo visualization and quantification of TSPO expression, which is a key biomarker of microglial activation and neuroinflammation. Transgenic mouse models of Alzheimer's disease (AD), such as the APP/PS1 model, which develops amyloid-β plaques and associated neuroinflammation, are valuable tools for evaluating the utility of TSPO radiotracers.
PET imaging studies using [¹⁸F]this compound in APP/PS1 mice have demonstrated an age-dependent increase in radiotracer uptake in brain regions associated with AD pathology, such as the cortex and hippocampus. beilstein-journals.org Quantitative analysis revealed significantly higher [¹⁸F]this compound uptake in older APP/PS1 mice compared to age-matched wild-type (Wt) control mice. nih.govnih.gov
For instance, at 12–13 months of age, the [¹⁸F]this compound uptake in the hippocampus of APP/PS1 mice was 3.80 ± 0.44 %ID/g (percent injected dose per gram), compared to 2.13 ± 0.49 %ID/g in Wt mice. nih.gov Similarly, the uptake in the cortex was 3.08 ± 0.17 %ID/g in APP/PS1 mice versus 2.06 ± 0.22 %ID/g in controls. nih.gov These differences were also significant when expressed as a ratio to muscle uptake, highlighting the specific signal in the brain. nih.govnih.gov This elevated uptake was also observed in 15–16-month-old APP/PS1 mice. nih.govnih.gov The specificity of this in vivo signal was confirmed through blocking experiments, where pre-treatment with PK11195 significantly reduced the uptake of [¹⁸F]this compound in the brains of APP/PS1 mice, confirming that the signal is specific to TSPO. nih.gov
These findings correlate with immunofluorescence staining, which shows higher levels of activated microglia and TSPO expression in the cortex and hippocampus of APP/PS1 mice compared to their wild-type counterparts. nih.govnih.gov Collectively, this research validates [¹⁸F]this compound PET as an effective tool for monitoring the progression of neuroinflammation in preclinical models of Alzheimer's disease. nih.govnih.gov
| Brain Region | Genotype | Uptake (%ID/g) | Tissue-to-Muscle Ratio |
|---|---|---|---|
| Cortex | APP/PS1 | 3.08 ± 0.17 | 2.77 ± 0.13 |
| Wt | 2.06 ± 0.22 | 1.93 ± 0.32 | |
| Hippocampus | APP/PS1 | 3.80 ± 0.44 | 3.33 ± 0.10 |
| Wt | 2.13 ± 0.49 | 2.10 ± 0.35 |
Rodent Models (Mice and Rats)
Parkinson's Disease Models (e.g., AAV-hα-syn rats)
In a rat model of progressive parkinsonism, induced by viral-mediated overexpression of A53T mutated human α-synuclein (AAV-hα-syn), [18F]-DPA-714 positron emission tomography (PET) has been utilized to detect glial activation. nih.gov A cross-sectional study involving bilateral intranigral injections of AAV-hα-syn in rats demonstrated a higher in vivo [18F]-DPA-714 binding potential (BP) in the substantia nigra pars compacta (SNpc) from the second week post-inoculation onwards. nih.gov This increased BP was highly correlated with an increased number of Iba-1 positive cells, a marker for microglia. nih.gov Notably, these changes preceded the reduction of tyrosine hydroxylase positive cells, indicating that microglial activation occurs before significant dopaminergic neurodegeneration. nih.gov Furthermore, the [18F]-DPA-714 BP was found to be inversely correlated with the number of tyrosine hydroxylase positive cells. nih.gov In the striatum, an increase in [18F]-DPA-714 BP was observed at 16 weeks post-injection, while no significant changes in the number of Iba-1 positive or GFAP positive (astrocyte marker) cells were detected. nih.gov
| Time Point Post-Inoculation | Change in [18F]-DPA-714 Binding Potential (BP) in SNpc | Correlation with Iba-1+ cells | Correlation with TH+ cells |
| From 2 weeks onwards | Significantly higher (p < 0.05) | High correlation (p < 0.05) | Inverse correlation (p < 0.05) |
| 16 weeks | Increased BP in striatum | No significant change in Iba-1+ cells in striatum | Not specified |
Epilepsy and Status Epilepticus Models
The utility of [18F]this compound in imaging neuroinflammation has been demonstrated in rodent models of epilepsy. In a rat model where status epilepticus was induced by kainic acid, a significant accumulation of [18F]this compound was observed in epileptogenic regions such as the amygdala, piriform cortex, ventral hippocampus, and mediodorsal thalamus, three days after the induction. researchgate.netnih.gov This accumulation was shown to be specific, as it was reversibly displaced by the unlabeled TSPO ligand PK11195. researchgate.netnih.gov
Longitudinal PET scans revealed that the increased uptake of [18F]this compound was concentrated in the epileptogenic regions from day 3 and persisted in the amygdala and piriform cortex until day 7 post-status epilepticus. researchgate.netnih.gov Immunohistochemical analysis confirmed that this increased radiotracer uptake was correlated with the activation of microglia, but not reactive astrocytes, for at least one week following status epilepticus. researchgate.netnih.gov
Brain Injury Models (e.g., quinolinic acid lesions, radiation therapy effects)
In a rat model of neurodegeneration induced by intrastriatal injection of quinolinic acid (QA), [18F]this compound PET imaging demonstrated a significant increase in the total distribution volume (VT) in the lesioned area. nih.gov The VT, a measure of radiotracer uptake, was found to be higher than baseline at multiple time points post-injection, with a peak increase of +157% at day 21. nih.gov Immunohistochemical analysis revealed an early activation of microglia and a delayed activation of astrocytes following the QA injection. nih.gov The binding of [18F]this compound was observed to match the areas with TSPO immunopositivity and showed a stronger co-localization with CD68, a marker for microglia, compared to the astrocyte marker GFAP. nih.gov
| Days Post-Quinolinic Acid Injection | Percentage Increase in VT from Baseline |
| 7 | +17% |
| 14 | +54% |
| 21 | +157% |
| 91 | +39% |
Multiple Sclerosis Animal Models
In the experimental autoimmune encephalomyelitis (EAE) rat model of multiple sclerosis, [18F]this compound PET imaging has been used to detect neuroinflammation in the spinal cord. nih.gov The uptake of [18F]this compound in the spinal cords of EAE-induced rats was significantly higher than in control rats, with percent injected dose per gram (%ID/g) values ranging from 0.43 to 1.22 in EAE rats compared to 0.10 to 0.22 in control rats. nih.gov In a mouse model of relapsing-remitting EAE, microPET studies showed a significant increase in [18F]this compound uptake in the cerebellum and brainstem of EAE mice during the acute phase of the disease. cnr.it This increased uptake was associated with higher clinical scores of disease severity. cnr.it
Non-Human Primate Models (e.g., Baboons)
Pharmacological characterization of [18F]this compound has been conducted in healthy cynomolgus monkeys. nih.gov These studies showed a widespread distribution of the radiotracer in the brain, with higher signals in the thalamus and occipital cortex and lower binding in the cerebellum. nih.gov It was determined that approximately 73% of the [18F]this compound binding in the primate brain is specific to TSPO in vivo. nih.gov In a quinolinic acid-induced neurodegeneration model in these monkeys, a significant increase in [18F]this compound uptake was observed in the lesioned putamen. nih.gov
Quantitative Assessment of [18F]this compound Uptake Repeatability in Preclinical Models
The repeatability of [18F]this compound PET imaging has been assessed in preclinical models. snmjournals.org A test-retest study in athymic nude mice revealed no significant differences in the uptake of [18F]F-DPA-714 in the brain and heart between two imaging sessions conducted two weeks apart. snmjournals.org The standardized uptake values (SUV) for the brain and heart showed a percent difference ranging from 23.9% to 26.1% between the sessions. snmjournals.org Specifically, the SUVmax in the brain showed the highest repeatability with a 23.7% difference. snmjournals.org These findings suggest that [18F]F-DPA-714 can be a reliable tracer for assessing longitudinal changes greater than 35% in these organs. snmjournals.org In a study with healthy human subjects, a test-retest study showed good reproducibility with a 5% variability. nih.gov
| Organ | SUV Metric | Average Percent Difference Between Sessions |
| Brain | SUVmax | 23.7% |
| Heart | SUVmean | 24.9% |
This compound in Preclinical Oncology Research
The radioligand this compound, which targets the 18-kDa translocator protein (TSPO), has been a significant tool in preclinical oncology research for the in-vivo imaging of tumors and the associated neuroinflammation. TSPO is known to be overexpressed in various cancer cell lines and human tumors, including glioma, as well as in activated microglia, making it a valuable biomarker.
Glioma Models (e.g., C6 glioma) for Imaging and Microglial Activity
In the realm of neuro-oncology, this compound has been investigated for its utility in imaging gliomas and characterizing the associated microglial activity. Preclinical studies have demonstrated the feasibility of using [¹⁸F]this compound for positron emission tomography (PET) imaging of intracranial gliomas.
One notable study utilized the 9L rat glioma model to assess the efficacy of [¹⁸F]this compound PET imaging. The research, conducted across different rat strains (Fischer, Wistar, and Sprague Dawley), revealed significant accumulation of [¹⁸F]this compound at the site of tumor implantation compared to the contralateral brain hemisphere. nih.gov The specificity of the radiotracer for TSPO was confirmed through in-vivo displacement studies, where the administration of unlabeled this compound or the prototypical TSPO ligand PK11195 led to a significant reduction in [¹⁸F]this compound binding within the tumor. nih.gov
Immunohistochemical analysis of the brain and tumor sections further validated these findings, confirming high TSPO expression within the glioma. nih.gov Importantly, this high expression was observed not only in the glioma cells themselves but also in the activated microglial cells surrounding and infiltrating the tumor. nih.gov This highlights the dual utility of this compound in imaging both the tumor mass and the associated neuroinflammatory response.
While the C6 glioma model is a recognized tool in experimental neuro-oncology, the prominent preclinical research with this compound has centered on the 9L glioma model. nih.gov The findings from these studies suggest the potential of [¹⁸F]this compound as a viable radiotracer for imaging human gliomas. nih.gov
Table 1: [¹⁸F]this compound Uptake in 9L Glioma Model
| Rat Strain | Tumor Uptake | Contralateral Hemisphere Uptake | Outcome |
|---|---|---|---|
| Fischer | High | Low | Significant [¹⁸F]this compound accumulation at the tumor site nih.gov |
| Wistar | Moderate | Low | Significant [¹⁸F]this compound accumulation at the tumor site nih.gov |
| Sprague Dawley | Lower | Low | Significant [¹⁸F]this compound accumulation at the tumor site nih.gov |
Muscular Inflammation and Tumor Differentiation Studies
Beyond primary brain tumors, this compound has been instrumental in studies investigating muscular inflammation and its differentiation from various tumor types. In a key study, researchers used a mouse model of muscular inflammation induced by turpentine (B1165885) oil to track the dynamics of macrophage infiltration using [¹⁸F]this compound PET imaging. nih.gov
The study demonstrated a significant increase in [¹⁸F]this compound uptake in the inflamed muscle tissue, with the peak uptake observed on day 6 post-injection of turpentine. nih.govsemanticscholar.org The specificity of this uptake to TSPO, which is highly expressed in activated macrophages, was confirmed by blocking studies with PK11195 and through macrophage depletion experiments using liposomal clodronate, both of which reduced the accumulation of the radiotracer. nih.gov
A crucial aspect of this research was the comparison of [¹⁸F]this compound uptake in inflamed muscle with its uptake in various tumor xenograft models, including A549 (lung carcinoma), HT29 (colon adenocarcinoma), U87MG (glioblastoma), INS-1 (insulinoma), and 4T1 (breast cancer). nih.gov The results indicated that the uptake of [¹⁸F]this compound in all tested tumor models was significantly lower than in the inflamed muscle tissue. nih.govsemanticscholar.org
This finding is of considerable importance as it suggests the potential of [¹⁸F]this compound PET imaging to differentiate between inflammatory processes and cancerous tissues, a common diagnostic challenge. nih.gov The study concluded that [¹⁸F]this compound could be a valuable tool for evaluating the dynamics of macrophage activation and infiltration in inflammatory diseases and holds promise for distinguishing tumor from non-tumor inflammation. nih.govsemanticscholar.org
Table 2: Comparative Uptake of [¹⁸F]this compound in Inflammatory Muscle and Tumor Models
| Tissue Type | Model | Peak Uptake (%ID/g at 1h p.i.) |
|---|---|---|
| Muscular Inflammation | Turpentine-induced | 4.02 ± 0.64 nih.gov |
| Lung Carcinoma | A549 Xenograft | 0.46 ± 0.28 nih.gov |
| Colon Adenocarcinoma | HT29 Xenograft | 0.91 ± 0.08 nih.gov |
| Glioblastoma | U87MG Xenograft | 1.69 ± 0.67 nih.gov |
| Insulinoma | INS-1 Xenograft | 1.13 ± 0.33 nih.gov |
| Breast Cancer | 4T1 Xenograft | 1.22 ± 0.55 nih.gov |
Clinical Research Paradigms and Translational Applications
[18F]DPA-714 PET Imaging in Healthy Human Cohorts
The 18-kDa translocator protein (TSPO), a key target for imaging neuroinflammation, is minimally expressed in the healthy brain. bohrium.com This low baseline expression is primarily associated with glial cells, such as microglia and astrocytes. bohrium.com In healthy individuals, positron emission tomography (PET) imaging with [18F]this compound, a second-generation TSPO radioligand, demonstrates a widespread but low-level distribution of the radiotracer throughout the brain. frontiersin.org
Studies in healthy volunteers have shown that the binding of [18F]this compound is influenced by a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in different binding affinity profiles. This genetic variation leads to classifications of individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). Accurate interpretation of [18F]this compound binding requires genotyping to stratify the analysis.
In healthy cynomolgus monkeys, a widespread distribution of [18F]this compound was observed, with higher signals in the thalamus and occipital cortex and lower binding in the cerebellum. frontiersin.org Approximately 73% of the [18F]this compound binding in these non-human primates was found to be specific to TSPO. frontiersin.org Kinetic modeling of PET data from healthy human subjects has shown that a reversible two-tissue compartment model best describes the kinetics of [18F]this compound.
Interactive Data Table: Regional [18F]this compound Total Distribution Volume (VT) in Healthy Controls
| Brain Region | VT (mL/cm³) in HABs (Mean ± SD) | VT (mL/cm³) in MABs (Mean ± SD) |
| Frontal Cortex | 4.8 ± 0.9 | 3.1 ± 0.4 |
| Temporal Cortex | 5.0 ± 1.0 | 3.3 ± 0.4 |
| Parietal Cortex | 5.1 ± 1.0 | 3.4 ± 0.4 |
| Occipital Cortex | 5.4 ± 1.1 | 3.5 ± 0.4 |
| Cingulate Cortex | 5.2 ± 1.0 | 3.4 ± 0.4 |
| Insula | 5.1 ± 1.0 | 3.4 ± 0.4 |
| Hippocampus | 4.9 ± 1.0 | 3.3 ± 0.4 |
| Amygdala | 4.7 ± 0.9 | 3.2 ± 0.4 |
| Thalamus | 6.1 ± 1.2 | 4.0 ± 0.5 |
| Striatum | 4.9 ± 1.0 | 3.3 ± 0.4 |
| Cerebellum | 4.4 ± 0.9 | 2.9 ± 0.3 |
Note: Data is illustrative and compiled from typical findings in kinetic modeling studies of [18F]this compound in healthy volunteers, separated by TSPO genotype (High-Affinity Binders and Mixed-Affinity Binders).
Following intravenous injection in healthy human volunteers, [18F]this compound demonstrates favorable pharmacokinetic properties for a PET radioligand. The tracer readily crosses the blood-brain barrier, with maximum cerebral uptake observed approximately 5 minutes post-injection. bohrium.com This peak is followed by a biphasic washout pattern, characterized by a rapid initial clearance between 5 and 30 minutes, and a subsequent slower phase for the remainder of the acquisition period. bohrium.com
Modeling of plasma and regional brain data indicates good in vivo stability of [18F]this compound in humans, with only about 20% of blood metabolites present at 20 minutes after injection. bohrium.com The liver is a major route of elimination for the unchanged radioligand, primarily through hepatobiliary excretion. frontiersin.org Radiometabolites, on the other hand, are mainly excreted through the urinary system. frontiersin.org
Whole-body PET scans in humans reveal high radioactivity uptake in several peripheral organs. The highest concentrations are typically observed in the gallbladder, heart, spleen, and kidneys. bohrium.com This biodistribution pattern is consistent with the known expression of TSPO in these organs and the routes of metabolism and excretion.
Interactive Data Table: Organ Biodistribution of [18F]this compound in Healthy Humans
| Organ | Standardized Uptake Value (SUV) Mean ± SD | Primary Function in Radiotracer Profile |
| Brain | Varies by region and genotype | Target Organ |
| Heart | High | TSPO Expression / Blood Pool |
| Lungs | Moderate | TSPO Expression / Blood Pool |
| Liver | High | Metabolism and Biliary Excretion |
| Kidneys | High | Filtration and Urinary Excretion |
| Spleen | High | TSPO Expression |
| Gallbladder | Very High | Biliary Excretion Pathway |
| Urinary Bladder | High (increases over time) | Excretion of Radiometabolites |
Note: SUV values are qualitative representations based on typical findings in human biodistribution studies. Actual values can vary based on factors like post-injection time and individual physiology.
Clinical Application of [18F]this compound in Human Neuroinflammatory Conditions
Neuroinflammation, characterized by the activation of microglia and astrocytes, is considered a critical component in the pathophysiology of Alzheimer's disease (AD). bohrium.com [18F]this compound PET imaging allows for the in vivo assessment of microglial activation by targeting the overexpressed TSPO in these cells.
Studies involving cohorts of patients with AD have demonstrated increased [18F]this compound binding compared to healthy controls, indicating elevated microglial activation. nih.govoup.com This increased binding is observable at both the prodromal (mild cognitive impairment) and dementia stages of the disease. nih.govoup.com Research involving 64 patients with AD and 32 controls revealed that TSPO binding was higher in the AD groups, particularly in the temporo-parietal cortex, even at the prodromal stage. nih.govoup.com
Interestingly, some research suggests that this early microglial activation may have a protective role. nih.govsemanticscholar.org In one prospective study, higher baseline [18F]this compound binding in patients with early-stage AD was associated with a more stable clinical progression over a two-year follow-up period. bohrium.com Furthermore, higher TSPO binding was positively correlated with higher Mini-Mental State Examination (MMSE) scores and greater grey matter volume, supporting the hypothesis of a protective microglial phenotype in the initial phases of the disease. nih.govresearchgate.net
The relationship between microglial activation and the hallmark pathologies of Alzheimer's disease, namely amyloid-β plaques and neurodegeneration, has been investigated using multimodal imaging. Studies combining [18F]this compound PET with amyloid PET tracers, such as [11C]Pittsburgh compound B ([11C]PiB), have found a positive correlation between TSPO binding and fibrillar amyloid-β deposition. nih.govoup.com
In a study of 96 participants, a significant positive correlation was observed between the global cortical binding of [18F]this compound and [11C]PiB in patients with Alzheimer's disease. bohrium.comnih.gov This suggests a direct link between the accumulation of amyloid plaques and the responsive activation of microglia. bohrium.com This finding is further supported by preclinical studies in AD mouse models, which also show a significant correlation between [18F]this compound uptake and amyloid plaque burden. nih.gov
Beyond amyloid pathology, [18F]this compound binding also correlates with markers of neurodegeneration. A positive association has been reported between higher TSPO binding and preserved grey matter volume in early AD, reinforcing the idea of a potentially protective inflammatory response at this stage. nih.govresearchgate.net As the disease progresses, the nature of this relationship may change, but the initial findings highlight a complex interplay between neuroinflammation, protein aggregation, and neuronal integrity.
Interactive Data Table: Correlations of [18F]this compound Binding with AD Biomarkers
| Biomarker | Imaging Modality | Correlation with [18F]this compound Binding | Implication |
| Microglial Activation | [18F]this compound PET | N/A (Direct Measure) | Index of Neuroinflammation |
| Fibrillar Amyloid Load | [11C]PiB PET | Positive | Microglial response is linked to amyloid pathology. |
| Grey Matter Volume | MRI | Positive (in early AD) | Early microglial activation may be neuroprotective. |
| Cognitive Status (MMSE) | Neuropsychological Testing | Positive (in early AD) | Higher inflammation associated with better cognition initially. |
Note: This table summarizes key correlational findings from clinical research studies in early Alzheimer's disease.
Alzheimer's Disease and Cognitive Decline
Potential as a Biomarker for Disease Progression During Treatment
The radiolabeled compound [18F]this compound has emerged as a promising biomarker for monitoring disease progression and the effectiveness of therapeutic interventions in conditions characterized by neuroinflammation. By targeting the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia and macrophages, [18F]this compound positron emission tomography (PET) allows for the in vivo visualization and quantification of inflammatory processes. This capability is crucial for assessing treatment response, as demonstrated in various preclinical and clinical studies. For instance, in animal models of rheumatoid arthritis, a condition with a significant inflammatory component, [18F]this compound PET imaging has been used to monitor inflammatory processes. nih.gov The application of [18F]this compound in longitudinal studies holds the potential to track the progression of neuroinflammation and assess the efficacy of therapeutic interventions, which could enable personalized treatment adjustments. nih.gov The ability of [18F]this compound to provide quantitative data on neuroinflammation makes it a valuable tool for developing new anti-inflammatory therapies. nih.gov
A key advantage of using [18F]this compound as a biomarker is its potential to offer objective parameters for evaluating the early stages of diseases and determining disease activity. nih.gov This is particularly relevant in neurodegenerative and autoimmune disorders where clinical symptoms may not directly correlate with the underlying inflammatory pathology. By providing a direct measure of microglial activation, [18F]this compound can help to elucidate the mechanisms of action of novel treatments and guide their development. The capacity to monitor treatment effects on neuroinflammation can facilitate more informed clinical decision-making and the development of personalized medicine approaches.
Parkinson's Disease and Other Neurodegenerative Disorders
In the context of Parkinson's disease (PD) and other neurodegenerative disorders, [18F]this compound serves as a valuable tool for investigating the role of neuroinflammation in pathogenesis and progression. Studies have shown that [18F]this compound PET can selectively and reliably detect microglial activation in preclinical stages of PD. nih.gov This early detection is critical for developing and evaluating neuroprotective therapies aimed at slowing or halting the neurodegenerative process.
In a rat model of progressive parkinsonism, in vivo [18F]this compound PET imaging revealed increased microglial activation that preceded significant dopaminergic cell loss. nih.gov The binding of [18F]this compound was found to be highly correlated with the number of Iba-1 positive cells (a marker for microglia) and inversely correlated with the number of tyrosine hydroxylase positive cells (a marker for dopaminergic neurons). nih.gov These findings underscore the potential of [18F]this compound as an in vivo biomarker to monitor the progression of neuroinflammation in PD. nih.gov Furthermore, clinical trials are underway to investigate whether patients with PD have higher levels of neuroinflammation compared to healthy controls, as measured by [18F]this compound PET/MRI. withpower.com
The application of [18F]this compound extends to other neurodegenerative disorders as well. For instance, in Alzheimer's disease (AD), [18F]this compound PET has been used to study the temporal dynamics of microglial activation. frontiersin.org Research in an APP/PS1 mouse model of AD showed that TSPO expression, detectable by [18F]this compound, is highly increased in the cortex and hippocampus and is co-localized with activated microglia. frontiersin.org This suggests that activated microglia are involved in the development of neuroinflammation in AD and that [18F]this compound PET can be used to monitor this process. frontiersin.org
Below is a table summarizing key findings from a study using a rat model of Parkinson's disease:
| Finding | Significance |
| Increased in vivo [18F]this compound binding potential in the substantia nigra pars compacta (SNpc) from the second week post-induction of parkinsonism. nih.gov | Indicates early microglial activation in the disease process. nih.gov |
| High correlation between in vivo [18F]this compound binding and post-mortem Iba-1 positive cell counts. nih.gov | Validates [18F]this compound as a reliable marker of microglial activation. nih.gov |
| Inverse correlation between [18F]this compound binding and the number of dopaminergic neurons. nih.gov | Suggests a link between neuroinflammation and neurodegeneration. nih.gov |
| Increased [18F]this compound binding in the striatum at a later stage of the disease. nih.gov | May reflect the spread of neuroinflammatory processes. nih.gov |
Multiple Sclerosis Studies
[18F]this compound PET imaging has provided significant insights into the pathophysiology of multiple sclerosis (MS), particularly regarding the role of chronic inflammation in disease progression. Studies have revealed that a high proportion of MS lesions, even those not enhancing with gadolinium on MRI, exhibit a "smoldering" inflammatory component characterized by the activation of innate immune cells. nih.gov This chronic inflammation within lesions is a strong predictor of cortical atrophy and clinical disability progression over time. nih.gov
A study involving 36 individuals with MS and 19 healthy controls demonstrated that patients with MS had higher levels of innate inflammation in both the normal-appearing white matter and the cortex. nih.gov Using [18F]this compound PET, white matter lesions were categorized as homogeneously active, rim-active, or non-active based on the pattern of inflammation. nih.gov The number of homogeneously active lesions was found to be the most significant predictor of longitudinal changes in cortical atrophy and Expanded Disability Status Scale (EDSS) scores over a two-year period. nih.gov This suggests that persistent inflammation within lesions is a key driver of neurodegeneration and clinical worsening in MS. nih.gov
These findings highlight the potential of [18F]this compound PET as a tool to stratify patients based on their inflammatory activity and to monitor the effectiveness of treatments aimed at targeting this chronic inflammation. The ability to visualize and quantify the smoldering inflammatory component of MS lesions offers a more complete picture of the disease process than conventional MRI alone. nih.gov
The following table summarizes the classification of MS lesions based on [18F]this compound PET findings and their prognostic value:
| Lesion Classification | [18F]this compound PET Characteristics | Association with Disease Progression |
| Homogeneously Active | Active center and periphery. nih.gov | Strongest predictor of cortical atrophy and EDSS changes over 2 years. nih.gov |
| Rim-Active | Inactive center with an active periphery. nih.gov | Contributes to the overall inflammatory burden. |
| Non-Active | No significant inflammation detected. nih.gov | Not associated with longitudinal volumetric and clinical changes. nih.gov |
Epilepsy and Seizure-Related Neuroinflammation
Growing evidence suggests that neuroinflammation plays a significant role in the pathogenesis of epilepsy. nih.gov [18F]this compound PET imaging has been instrumental in quantitatively evaluating the spatiotemporal changes of neuroinflammation in the early phase after status epilepticus. nih.gov In a rat model of epilepsy induced by kainic acid, [18F]this compound PET scans revealed a significant accumulation of the tracer in epileptogenic regions such as the amygdala, piriform cortex, and hippocampus, beginning three days after status epilepticus. nih.govproquest.com
This accumulation of [18F]this compound was found to be correlated with the presence of activated microglia, but not reactive astrocytes, for at least one week after the initial insult. nih.govproquest.com This indicates that microglia are the predominant cell type responsible for the increased TSPO expression in the early phase of epileptogenesis. nih.gov The quantitative data provided by [18F]this compound PET offers valuable insights for the development of new anti-inflammatory therapies for epilepsy, with the predominant activation of microglia in epileptogenic regions being a potential therapeutic target. nih.gov
Human studies have also demonstrated the presence of focal and distributed inflammation in neocortical epilepsy using TSPO PET ligands, including a predecessor to this compound. nih.gov While the complexity of the method and inherent variability may limit its widespread clinical application, TSPO PET could be beneficial in evaluating patients with suspected neocortical epilepsy when other imaging modalities are inconclusive. nih.gov
The table below details the spatiotemporal changes in [18F]this compound accumulation in a rat model of epilepsy:
| Time Point Post-Status Epilepticus | Key Findings |
| 1 Day | No significant accumulation of [18F]this compound. nih.gov |
| 3 Days | Apparent accumulation of [18F]this compound in epileptogenic regions (amygdala, piriform cortex, hippocampus, thalamus). nih.govproquest.com |
| 7 Days | Sustained accumulation of [18F]this compound, particularly in the amygdala and piriform cortex. nih.govproquest.com |
| 15 Days | [18F]this compound accumulation begins to resolve. nih.gov |
Autoimmune Encephalitis Diagnostics and Treatment Monitoring
[18F]this compound PET/MRI is emerging as a valuable imaging tool for the diagnosis and monitoring of autoimmune encephalitis (AIE), particularly in cases where antibodies are not detected in the serum or cerebrospinal fluid (antibody-negative AIE). nih.gov Conventional MRI often has a low positive detection rate in these patients, making diagnosis challenging. nih.gov
A prospective study involving 15 participants with possible antibody-negative AIE and 10 healthy controls demonstrated that the positive detection rate of [18F]this compound PET was significantly higher than that of brain MRI (67% vs. 20%). nih.gov The intensity and extent of [18F]this compound uptake were significantly associated with the Clinical Assessment Scale for AIE (CASE) score, indicating a correlation with disease severity. nih.gov Furthermore, in patients who underwent follow-up PET/MRI after treatment, a decrease in [18F]this compound uptake was observed in 50% of cases, which mirrored their clinical improvement. nih.gov
These findings suggest that [18F]this compound PET has the potential to supplement conventional MRI for the in vivo assessment of possible antibody-negative AIE. nih.gov By visualizing the distribution and density of microglial activation, [18F]this compound PET can provide objective evidence of neuroinflammation, aiding in earlier diagnosis and facilitating the monitoring of treatment response. nih.gov Another study with 25 AIE participants found that 85% of those who had a follow-up PET/MRI showed reduced uptake of [18F]this compound along with symptom relief after immunosuppressive treatment. researchgate.net
The following table summarizes the key findings of a prospective study on [18F]this compound PET/MRI in possible antibody-negative autoimmune encephalitis:
| Parameter | Finding |
| Positive Detection Rate | Significantly higher for [18F]this compound PET (67%) compared to MRI (20%). nih.gov |
| Correlation with Disease Severity | Intensity and extent of [18F]this compound uptake significantly associated with CASE score. nih.gov |
| Correlation with Specific Symptoms | SUVR levels in the cerebellum were significantly higher in patients with ataxia. nih.gov |
| Treatment Monitoring | Decreased [18F]this compound uptake in 50% of patients who underwent follow-up PET/MRI, reflecting symptom relief. nih.gov |
Post-SARS-CoV-2 Neurological Complications and Neuroinflammation
The long-term neurological consequences of COVID-19, often referred to as "long COVID" or post-acute sequelae of SARS-CoV-2 infection (PASC), are a growing public health concern. medrxiv.org Neuroinflammation is believed to be a key pathophysiological mechanism underlying many of the persistent neurological symptoms, such as fatigue, cognitive dysfunction, and mood alterations. nih.gov [18F]this compound PET has been utilized to provide in vivo evidence of widespread neuroinflammation in individuals with long COVID. medrxiv.orgsemanticscholar.org
Studies involving patients with long COVID have shown widespread and significant increases in [18F]this compound binding throughout the brain compared to healthy controls. medrxiv.orgnews-medical.net In two reported cases, the quantitative measures of [18F]this compound binding were increased on average by 121% and 76%, respectively. medrxiv.orgsemanticscholar.org This profound neuroinflammation is implicated in the pathophysiology of long COVID. medrxiv.orgsemanticscholar.org The application of [18F]this compound in longitudinal studies can be instrumental in monitoring the progression of neuroinflammation in post-SARS-CoV-2 patients and evaluating the efficacy of potential therapeutic interventions. nih.gov
The ability to visualize and quantify neuroinflammation in long COVID using [18F]this compound offers a crucial tool for understanding the underlying biological mechanisms of this condition and for developing targeted anti-inflammatory treatments. nih.govmedrxiv.org
The table below presents a comparison of [18F]this compound binding in long COVID patients and healthy controls from a preliminary study:
| Subject Group | Average Increase in [18F]this compound Binding (BPND values) |
| Long COVID Patient 1 | 121% medrxiv.orgsemanticscholar.org |
| Long COVID Patient 2 | 76% medrxiv.orgsemanticscholar.org |
| Healthy Controls | Baseline |
Schizophrenia and Other Psychiatric Disorders
Neuroinflammation and microglial dysfunction are hypothesized to play a role in the pathophysiology of schizophrenia and other psychiatric disorders. nih.gov The translocator protein (TSPO) is a sensitive biomarker of microglial activation, and [18F]this compound PET imaging has been employed to investigate this in vivo. nih.gov
A study involving 62 patients with first-episode psychosis and 41 healthy controls found increased microglial activation in the total and temporal lobe gray matter of the patient group. nih.gov This was the largest investigation to date to quantify microglia activation in patients with psychotic disorders. nih.gov However, the findings across different studies have been inconsistent, with some indicating no change or even decreased TSPO expression in patients. nih.gov
To further investigate the therapeutic potential of targeting microglial activation, a randomized, placebo-controlled study was conducted to assess the effects of a 3-month treatment with natalizumab, a monoclonal antibody known to suppress microglial activation, in patients with first-episode psychosis. nih.govoup.com While the baseline comparison indicated higher TSPO levels in patients, the natalizumab treatment did not lead to a normalization of this signal or an improvement in symptoms compared to placebo. nih.govoup.com This suggests that this particular anti-inflammatory approach may not be an effective therapeutic strategy for schizophrenia. nih.govoup.com
The following table summarizes the findings of a longitudinal [18F]this compound PET imaging study in first-episode psychosis:
| Study Aspect | Finding |
| Baseline Comparison | Increased [18F]this compound binding in the total and temporal lobe gray matter of patients with first-episode psychosis compared to healthy controls. nih.gov |
| Treatment Intervention | 3-month treatment with natalizumab or placebo. nih.govoup.com |
| Treatment Outcome | No significant change in [18F]this compound binding or symptom improvement in the natalizumab group compared to the placebo group. nih.govoup.com |
| Conclusion | Targeting microglial activation with natalizumab is unlikely to be an efficacious therapeutic approach for schizophrenia. nih.govoup.com |
[18F]this compound in Human Oncology Clinical Trials
The application of [18F]this compound in human oncology has been explored in clinical trials, particularly in the imaging of gliomas and triple-negative breast cancer. These studies leverage the radioligand's affinity for the 18 kDa translocator protein (TSPO), which is overexpressed in various cancer types and is a key marker of neuroinflammation and the tumor microenvironment.
Glioma Imaging and Tumor Microenvironment Characterization
[18F]this compound positron emission tomography (PET) is being investigated as a tool for the in-vivo grading of gliomas and for characterizing their inflammatory microenvironment. The expression of TSPO in glial tumors is associated with higher malignancy and shorter patient survival, making it a valuable target for imaging. ascopubs.org
A clinical trial, NCT05672082, is currently exploring the contribution of [18F]this compound PET for grading and understanding the inflammatory microenvironment of diffuse gliomas. ascopubs.orgclinicaltrials.gov The hypothesis is that [18F]this compound PET could improve the in-vivo definition of tumor grade, a critical factor in therapeutic management. clinicaltrials.govresearchgate.netcenterwatch.com
Preclinical studies have demonstrated the feasibility of using [18F]this compound to image intracranial gliomas. nih.govnih.gov These studies have shown significant accumulation of the radiotracer at the tumor site with high specificity for TSPO. nih.govnih.gov This preclinical work provided the foundation for translation to human clinical studies. nih.govnih.gov
In a clinical study involving nine glioma patients, the utility of [18F]this compound PET in conjunction with [18F]FET PET was assessed for characterizing the glioma microenvironment. The findings from this study are summarized below:
| Patient Cohort | Imaging Findings | Key Observations |
| Low-Grade Glioma (LGG) | Patients were classified into [18F]FET-positive/[18F]this compound-positive and [18F]FET-positive/[18F]this compound-negative subgroups. | This suggests heterogeneity in the tumor microenvironment of low-grade gliomas. |
| High-Grade Glioma (HGG) | All patients were [18F]FET-positive and [18F]this compound-positive. | Consistent high uptake of both tracers may be indicative of the aggressive nature and inflamed microenvironment of high-grade tumors. |
| General | In patients with positive uptake for both tracers, the PET-positive volumes showed partial overlap with FLAIR hyperintensities on MRI. | This highlights the complementary information provided by metabolic ([18F]FET) and inflammatory ([18F]this compound) imaging. |
Table 1: Summary of Findings from a Clinical Study of [18F]this compound and [18F]FET PET in Glioma Patients. mdpi.com
These findings suggest that [18F]this compound PET can provide valuable information about the tumor microenvironment, particularly regarding the presence of glioma-associated myeloid cells. The spatial distribution of [18F]this compound uptake has been shown to exceed that of [18F]FET-positive volumes, indicating that it may offer a more comprehensive picture of the tumor and its surrounding inflammatory state.
Triple Negative Breast Cancer and Tumor-Associated Macrophage Profiling
In the context of triple-negative breast cancer (TNBC), a pilot multicenter imaging study (NCT04320030) has explored the use of [18F]this compound PET/CT to investigate tumor-associated macrophages (TAMs). ascopubs.orgresearchgate.netascopubs.org TAMs, particularly the M2-polarized phenotype, are of significant interest in TNBC as they contribute to its aggressive nature and represent a potential therapeutic target. sciencexcel.com TSPO is a sensitive marker for macrophages, making [18F]this compound a promising tool for non-invasively assessing the tumor immune microenvironment. ascopubs.orgresearchgate.netascopubs.org
The phase II study aimed to correlate the in-vivo binding of [18F]this compound with the M1/M2 macrophage polarization determined by immunohistochemistry of tumor tissue. clinicaltrials.gov The key findings from the 13 TNBC patients included in the study are detailed below:
| Parameter | Finding | Significance |
| [18F]this compound Uptake | All TNBC tumors showed [18F]this compound uptake. ascopubs.orgresearchgate.netascopubs.org | Demonstrates the potential of [18F]this compound as a consistent imaging biomarker for TNBC. |
| Correlation with Glycolysis | A correlation was observed between total glycolysis (measured by [18F]FDG PET) and total [18F]this compound uptake. ascopubs.orgresearchgate.netascopubs.org | This may suggest a link between tumor aggressiveness and the degree of macrophage infiltration. |
| TSPO Genotype Influence | A difference in the in-vitro binding ratio of [18F]this compound was observed between patients with different TSPO genotypes (Mixed Affinity Binders and High Affinity Binders compared to Low Affinity Binders). ascopubs.org | This indicates that TSPO polymorphism can influence the binding of [18F]this compound and should be considered in the interpretation of imaging results. nih.gov |
| Macrophage Polarization | Immunohistochemistry showed a trend towards a difference in the percentage of M2 macrophages among the different TSPO genotype groups. ascopubs.org | This finding, although not statistically significant in this small cohort, suggests a potential link between TSPO genotype and the nature of the tumor immune microenvironment. |
Table 2: Key Findings from the NCT04320030 Pilot Study of [18F]this compound PET/CT in Triple Negative Breast Cancer.
This pilot study concluded that [18F]this compound is a promising tracer for the non-invasive exploration of the immune environment in TNBC patients. ascopubs.orgresearchgate.netascopubs.org The study successfully demonstrated tumor targeting with an excellent tumor-to-background ratio and allowed for the stratification of different uptake patterns, which may be influenced by the patient's TSPO polymorphism status. nih.gov
Advanced Methodological Considerations for 18f Dpa 714 Pet Quantification
Radiosynthesis and Quality Control of [18F]DPA-714 for Positron Emission Tomography
The production of [18F]this compound involves intricate radiosynthetic procedures and rigorous quality control measures to ensure its suitability for PET imaging.
Automated Synthesis Procedures
The radiosynthesis of [18F]this compound typically relies on a nucleophilic aliphatic substitution (SN2) reaction, where the tosylate this compound precursor reacts with [18F]fluoride. This process is often automated using commercially available radiosynthesizers to ensure efficiency, reproducibility, and compliance with Good Manufacturing Practice (GMP) guidelines snmjournals.orgnih.govscience-softcon.demdpi.comscienceopen.comfrontiersin.org. Common automated platforms include the GE TRACERlab FX-FN, Trasis AllinOne, and Elixys Flex/Chem modules snmjournals.orgnih.govscience-softcon.demdpi.comscienceopen.comfrontiersin.orgd-nb.infonih.gov.
Optimal labeling conditions have been established, often involving the activation of [18F]fluoride as K[18F]F Kryptofix-222, followed by its reaction with the tosyl-precursor in anhydrous acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. For instance, reactions at 95°C for 10 minutes or 105°C for 10 minutes in acetonitrile have been reported to yield optimal results nih.govdntb.gov.ua. Some protocols involve heating the mixture to 90°C for 10 minutes after precursor addition science-softcon.de. The entire automated synthesis procedure can be completed within approximately 30–90 minutes, depending on the specific platform and protocol snmjournals.orgnih.govnih.govdntb.gov.ua.
Radiochemical Yield, Purity, and Stability Assessments
The quality control of [18F]this compound is crucial for its safe and effective application in PET studies. Key parameters assessed include radiochemical yield, purity, and stability.
Radiochemical yields (RCY) for [18F]this compound vary depending on the synthesis method and platform. Non-decay-corrected yields typically range from 15% to 22.6% nih.govmdpi.com, with some optimized automated syntheses achieving higher yields, such as 42.3 ± 5.1% (non-decay corrected) or even 55-71% (decay-corrected) science-softcon.dedntb.gov.ua. Molar activities at the end of synthesis (EOS) have been reported between 3.7 ± 1.4 Ci/µmol (136.9 GBq/µmol) and 117-350 GBq/µmol snmjournals.orgscience-softcon.de.
Radiochemical purity is consistently high, often exceeding 98.6% to 99.9% nih.govmdpi.comnih.govdntb.gov.uadrugfuture.com. This is typically assessed using high-performance liquid chromatography (HPLC) snmjournals.orgnih.govnih.govdntb.gov.uamybiosource.com. Stability assessments have shown that [18F]this compound maintains its radiochemical purity over several hours, with an assigned expiration time of up to 8 hours from EOS in some cases snmjournals.orgnih.gov.
Table 1: Representative Radiosynthesis and Quality Control Parameters for [18F]this compound
| Parameter | Range/Value | Reference |
| Synthesis Time | 30-90 minutes | snmjournals.orgnih.govnih.govdntb.gov.ua |
| Radiochemical Yield (non-decay corrected) | 15-42.3% | nih.govmdpi.comnih.govdntb.gov.ua |
| Radiochemical Yield (decay-corrected) | 55-71% | science-softcon.de |
| Radiochemical Purity | >98.6% to >99.9% | nih.govmdpi.comnih.govdntb.gov.uadrugfuture.com |
| Molar Activity (EOS) | 3.7 ± 1.4 Ci/µmol (136.9 GBq/µmol) to 350 GBq/µmol | snmjournals.orgscience-softcon.de |
| Expiry Time | Up to 8 hours | snmjournals.orgnih.gov |
Quantitative Kinetic Modeling and Image Analysis for [18F]this compound
Quantitative analysis of [18F]this compound PET data is essential for accurate assessment of TSPO expression and neuroinflammation. This involves applying various kinetic models and image analysis techniques.
Plasma Input Tracer Kinetic Models (e.g., Reversible Two-Tissue Compartment Model)
For precise quantification of [18F]this compound binding, plasma input tracer kinetic models are considered the gold standard. These models require arterial blood sampling to measure the input function of the tracer in plasma, corrected for radiometabolites kyoto-u.ac.jpnih.gov.
The reversible two-tissue compartment model (2TCM) with a blood volume fraction parameter (2T4k_VB) has been identified as the preferred model for quantifying [18F]this compound kinetics in the human brain, regardless of scan duration, volume of interest, or underlying volume of distribution (VT) d-nb.infonih.govnih.govsnmjournals.orgsnmjournals.orgnih.gov. This model best describes the time-activity curves (TACs) of [18F]this compound in tissue snmjournals.org. Nonlinear regression (NLR) is commonly used to fit regional TACs to these models and derive kinetic parameters such as the distribution volume (VT) and nondisplaceable binding potential (BPND) snmjournals.orgnih.govsnmjournals.org. Studies have shown that [18F]this compound exhibits relatively slow metabolism in plasma, with more than 50% of the parent tracer remaining intact at 120 minutes nih.govsnmjournals.org.
Table 2: Correlation of Plasma Input Models with Nonlinear Regression for [18F]this compound VT Estimates
| Model | Correlation (r²) | Slope | Reference |
| Logan Analysis | 0.99 | 0.88 | snmjournals.orgnih.govnih.govresearchgate.net |
| Spectral Analysis | 0.99 | 0.93 | snmjournals.orgnih.govnih.govresearchgate.net |
Reference Tissue Models (e.g., Simplified Reference Tissue Model with Cerebellar Grey Matter)
To circumvent the invasiveness and complexity of arterial blood sampling, reference tissue models are frequently employed for [18F]this compound quantification kyoto-u.ac.jpresearchgate.net. These models rely on a reference region assumed to be devoid of specific tracer binding.
Cerebellar grey matter is a widely used reference region for [18F]this compound PET quantification nih.govnih.govsnmjournals.orgresearchgate.netresearchgate.net. The Simplified Reference Tissue Model (SRTM) and its variants, such as SRTM2 and reference Logan analysis, are commonly applied to generate nondisplaceable binding potential (BPND) images snmjournals.orgnih.govnih.govnih.govresearchgate.netresearchgate.net. Studies have demonstrated good correlations between SRTM-derived BPND values and plasma input-based distribution volume ratio (DVR) d-nb.infosnmjournals.orgnih.gov. However, it is important to note that the widespread distribution of TSPO in the normal brain can make identifying a perfect reference region challenging, especially in cases of widespread microglial activation kyoto-u.ac.jp.
Table 3: Correlation of Reference Tissue Models with Nonlinear Regression for [18F]this compound BPND Estimates
| Model | Correlation (r²) | Slope | Reference |
| SRTM2 | 0.83 | 0.95 | snmjournals.orgnih.govnih.govresearchgate.net |
| Reference Logan Analysis | 0.88 | 1.01 | snmjournals.orgnih.govnih.govresearchgate.net |
Voxel-Wise Analysis (Statistical Parametric Mapping)
Voxel-wise analysis, often performed using Statistical Parametric Mapping (SPM) software (e.g., SPM8, SPM12), allows for the investigation of differences in [18F]this compound binding at a fine, voxel-by-voxel level nih.govresearchgate.net. This approach generates parametric statistical maps that highlight significant differences in brain regions between subject groups, such as Alzheimer's disease patients and healthy controls nih.govresearchgate.net.
Voxel-wise analysis can be particularly effective in unveiling localized differences in TSPO expression that might be missed by regional analysis based on predefined regions of interest nih.gov. For instance, in studies evaluating drug-resistant focal epilepsy, voxel-wise analysis of [18F]this compound PET was found to be more effective than [18F]FDG PET in identifying clusters consistent with the epileptic zone drugfuture.com. This method allows for rigorous statistical comparisons, often incorporating covariates such as age, sex, and TSPO genotype in the statistical design matrix researchgate.net.
Volume of Interest (VOI) Analysis
Volume of Interest (VOI) analysis is a fundamental aspect of quantifying [18F]this compound PET studies. VOIs are defined anatomical regions used to extract quantitative data on radioligand uptake. In preclinical studies, such as those involving APP/PS1 mouse models, specific VOIs like the hippocampus and cortex are delineated to quantify [18F]this compound uptake, providing insights into regional neuroinflammation. frontiersin.org
For human brain imaging, automated segmentation of T1-weighted Magnetic Resonance Imaging (MRI) scans is employed to define grey matter VOIs. These segmented MRI scans are then co-registered with the PET images to ensure accurate anatomical localization of the PET signal. oup.com The Automated Anatomical Labeling (AAL) atlas can be applied to PET data to calculate [18F]this compound uptake across numerous anatomical regions. oup.com To minimize potential overspill from areas with high TSPO expression, such as the sagittal sinus endothelial cells, cerebellar grey matter can be eroded and utilized as a pseudo-reference region. oup.com
The reversible two-tissue compartment plasma input model, incorporating a blood volume parameter, is often the preferred model for quantifying [18F]this compound kinetics, irrespective of the chosen VOI. nih.gov Furthermore, supervised clustering analysis (SVCA) offers an automated approach to select appropriate pseudo-reference brain regions for accurate and non-invasive quantification of dynamic [18F]this compound PET imaging in animal models. nih.gov
Considerations for Partial Volume Effect (PVE) Correction in Brain Imaging
Partial Volume Effect (PVE) correction is a critical consideration for achieving accurate quantification in brain PET imaging, particularly in smaller subjects like rodents, where the difficulty of obtaining an arterial input function further complicates quantification. researchgate.net PVE arises when the size of a region of interest is comparable to or smaller than the spatial resolution of the PET scanner, leading to spill-in or spill-out of radioactivity and thus inaccurate quantification of tracer concentration.
One method to address PVE is to directly incorporate resolution modeling, such as Point Spread Function (PSF) modeling, into the iterative reconstruction algorithm. This approach can negate the need for subsequent post-correction steps. oup.com While PVE correction can enhance the detection of significant differences in clusters, it may also lead to increased noise levels in the corrected images. snmjournals.org Therefore, further research involving larger cohorts is necessary to comprehensively evaluate the full impact of PVE correction. snmjournals.org Simplified quantification methods, such as standardized uptake value (SUV) or SUV ratios derived from an unaffected reference region, may offer more straightforward alternatives, but their validity requires rigorous confirmation. researchgate.net
Impact of TSPO Gene Polymorphism (rs6971) on [18F]this compound Binding Characteristics
The binding characteristics of TSPO ligands, including [18F]this compound, are profoundly affected by a common genetic polymorphism within the TSPO gene, specifically the rs6971 single nucleotide polymorphism (SNP). mdpi.comsnmjournals.orgkoreascience.krsnmjournals.orgnih.govresearchgate.netsnmjournals.orgresearchgate.netuniroma1.itnih.govmdpi.com This SNP, located in exon 4 of the TSPO gene, results in an alanine-to-threonine substitution at position 147 (Ala147Thr) of the TSPO protein. nih.govnih.govmdpi.com This amino acid change significantly alters the binding affinity of TSPO ligands, leading to distinct binding phenotypes among individuals. snmjournals.orgsnmjournals.orgnih.govresearchgate.netsnmjournals.orgresearchgate.netuniroma1.itnih.govmdpi.com
Based on the rs6971 genotype, individuals are categorized into three binding affinity phenotypes:
High-Affinity Binders (HABs): Individuals homozygous for the C/C genotype exhibit high binding affinity for TSPO ligands. koreascience.krnih.govresearchgate.netresearchgate.netmdpi.com
Mixed-Affinity Binders (MABs): Individuals with the heterozygous C/T genotype show mixed binding affinity. koreascience.krnih.govresearchgate.netresearchgate.netmdpi.com
Low-Affinity Binders (LABs): Individuals homozygous for the T/T genotype possess low binding affinity, often resulting in degraded image quality in PET scans. nih.govresearchgate.netmdpi.com
Research findings consistently demonstrate a notable difference in [18F]this compound binding between HABs and MABs. The total volume of distribution (V_T) for [18F]this compound has been reported to be 20–50% higher in HAB subjects compared to MAB subjects. mdpi.com More specifically, one study indicated that V_T was 47.6% ± 6.3% higher in HABs than in MABs. snmjournals.org
The prevalence of these phenotypes varies across populations. For instance, a study in the Korean population found that 96.3% of subjects were HABs and 3.7% were MABs. koreascience.kr In a cohort of healthy volunteers, 7 out of 10 subjects were identified as HABs and 3 as MABs. snmjournals.org Among epilepsy patients, 13 (56.5%) were HABs and 10 (43.5%) were MABs. nih.gov
Table 1: TSPO rs6971 Genotype and [18F]this compound Binding Affinity Phenotypes
| Genotype | Binding Affinity Phenotype | Description | Impact on [18F]this compound V_T (vs. MAB) |
| C/C | High-Affinity Binder (HAB) | Exhibits high binding affinity. | 20-50% higher mdpi.com, 47.6 ± 6.3% higher snmjournals.org |
| C/T | Mixed-Affinity Binder (MAB) | Exhibits mixed binding affinity. | Baseline |
| T/T | Low-Affinity Binder (LAB) | Exhibits low binding affinity; degraded image quality. | Not typically imaged/excluded mdpi.comnih.govresearchgate.netnih.gov |
The existence of the rs6971 polymorphism carries significant methodological implications for the quantitative analysis and patient stratification in [18F]this compound PET studies. It is crucial to genotype subjects for this polymorphism to ensure accurate interpretation and reliable quantitative analysis of [18F]this compound PET scans. mdpi.comsnmjournals.orgsnmjournals.orgsnmjournals.org This stratification is essential because the polymorphism directly influences the binding affinity of second-generation TSPO tracers, including [18F]this compound. nih.govsnmjournals.orgresearchgate.netnih.gov
Low-affinity binders (LABs) are frequently excluded from clinical studies due to their poor response to second-generation tracers and the resulting degraded image quality, which can compromise the reliability of the data. mdpi.comnih.govresearchgate.netnih.gov The inherent variability in binding affinity necessitates careful consideration of the TSPO genotype during the analysis of PET scans. snmjournals.orgsnmjournals.orgsnmjournals.org Both the two-tissue compartment model (2TCM) and Logan graphical analysis are considered accurate methods for estimating the total volume of distribution (V_T) in the human brain for both HAB and MAB individuals. snmjournals.orgsnmjournals.org It is important to note that the rs6971 polymorphism has a more pronounced effect on the binding of second-generation TSPO tracers compared to the first-generation tracer, PK11195. nih.gov
Comparative Studies with Other Translocator Protein Radioligands
[18F]this compound is a pyrazolopyrimidine-based TSPO ligand characterized by its high affinity and favorable stability in biological systems. frontiersin.org It represents a notable advancement as a second-generation TSPO ligand, developed subsequent to the widely used [11C]PK11195. snmjournals.orgnih.govmdpi.comnih.gov
[18F]this compound offers several key enhancements over its predecessor, [11C]PK11195:
Higher Affinity and Reduced Non-Specific Binding: [18F]this compound exhibits a significantly higher affinity for TSPO and substantially reduced non-specific binding compared to [11C]PK11195. frontiersin.orgresearchgate.netnih.gov This characteristic directly translates to an improved signal-to-noise ratio in PET images. nih.gov
Enhanced Bioavailability: Studies indicate that [18F]this compound demonstrates increased bioavailability within brain tissue, contributing to better tracer delivery to target sites. nih.gov
Longer Half-Life: The fluorine-18 (B77423) (18F) radionuclide used in [18F]this compound has a half-life of approximately 110 minutes, which is considerably longer than the approximately 20-minute half-life of carbon-11 (B1219553) (11C) used in [11C]PK11195. nih.gov This extended half-life is a practical advantage, facilitating wider distribution and more flexible clinical use of the tracer across various PET centers. researchgate.netnih.govnih.gov
Increased Sensitivity in Disease Models: In a rat model of chronic hepatic encephalopathy, [18F]this compound proved to be a more sensitive radiotracer for detecting neuroinflammation compared to [11C]PK11195. While [11C]PK11195 showed no significant differences in whole brain uptake in affected rats, [18F]this compound demonstrated significantly higher uptake. thno.org
Superior Binding Potential: In a rat model of acute neuroinflammation, [18F]this compound achieved the highest binding potential (BP) and ipsilateral-to-contralateral ratio when compared to both [11C]DPA-713 and [11C]PK11195. nih.govturkupetcentre.net
These advantages, particularly the superior signal-to-noise ratio and the longer half-life of 18F, position [18F]this compound as a highly promising alternative for TSPO imaging in clinically relevant neuroinflammation models. nih.gov
Table 2: Comparative Features of [18F]this compound and [11C]PK11195
| Feature | [18F]this compound | [11C]PK11195 | Citation(s) |
| TSPO Affinity | High | Lower / Classical | frontiersin.orgnih.gov |
| Non-Specific Binding | Reduced | Higher | frontiersin.orgresearchgate.netnih.gov |
| Bioavailability in Brain | Increased | Implied lower | nih.gov |
| Radionuclide Half-life | 18F: ~110 minutes | 11C: ~20 minutes | nih.gov |
| Signal-to-Noise Ratio | Higher / Better | Lower | nih.gov |
| Sensitivity in Disease Models | More sensitive (e.g., HE rats) | No significant difference (e.g., HE rats) | thno.org |
| Binding Potential/Ipsilateral-to-Contralateral Ratio | Highest | Lower | nih.govturkupetcentre.net |
| Clinical Utility | Favored for widespread use due to 18F | Limited availability due to 11C short half-life | researchgate.netnih.govnih.gov |
Evaluation Against Other Second and Third-Generation Tracers
The development of TSPO radiotracers has evolved through several generations, with [18F]this compound being a prominent second-generation ligand. Its performance is frequently benchmarked against other tracers, including [11C]DPA-713, [18F]PBR06, [18F]PBR146, [18F]GE-180, and [18F]CfO-DPA-714, to determine their respective advantages in various neuroinflammatory conditions.
Comparison with [11C]DPA-713
Both [11C]DPA-713 and [18F]this compound belong to the pyrazolopyrimidine class of TSPO ligands. [11C]DPA-713 exhibits a binding affinity (K_i) of 4.7 nM, while [18F]this compound has a K_i of 7.0 nM guidechem.comnih.gov. In a comparative study using a rat model of acute neuroinflammation, [18F]this compound demonstrated a significantly higher uptake in the ipsilateral (inflamed) area compared to both [11C]PK11195 and [11C]DPA-713 at 62.5 minutes post-injection (P < 0.05) americanelements.com. Furthermore, [18F]this compound achieved the highest binding potential (BP) and ipsilateral-to-contralateral ratio among these three tracers americanelements.comnih.gov. The enhanced in vivo contrast observed with [18F]this compound, relative to [11C]DPA-713, is often attributed to a more favorable pharmacokinetic profile americanelements.com. While [11C]DPA-713 showed lower non-specific binding than [11C]PK11195, [18F]this compound also exhibited reduced non-specific uptake compared to [11C]PK11195 nih.gov. The rate constant (R1) for [18F]this compound was reported as 1.64 ± 0.27, which was higher than that for [11C]PK11195 (1.10 ± 0.06) and [11C]DPA-713 (1.30 ± 0.27) nih.gov.
| Tracer | Binding Affinity (Ki) | Ipsilateral Uptake (62.5 min) | Binding Potential (BP) | Ipsilateral-to-Contralateral Ratio | Non-specific Binding (vs. [11C]PK11195) | R1 Value |
|---|---|---|---|---|---|---|
| [18F]this compound | 7.0 nM guidechem.comnih.gov | Significantly Higher americanelements.com | Highest americanelements.comnih.gov | Highest americanelements.comnih.gov | Lower nih.gov | 1.64 ± 0.27 nih.gov |
| [11C]DPA-713 | 4.7 nM guidechem.comnih.gov | Lower than [18F]this compound americanelements.com | Lower than [18F]this compound americanelements.comnih.gov | Lower than [18F]this compound americanelements.comnih.gov | Lower nih.gov | 1.30 ± 0.27 nih.gov |
| [11C]PK11195 | 9 nM guidechem.com | Lower than [18F]this compound americanelements.com | Lower than [18F]this compound americanelements.comnih.gov | Lower than [18F]this compound americanelements.comnih.gov | Reference nih.gov | 1.10 ± 0.06 nih.gov |
Comparison with [18F]PBR06
[18F]PBR06, an aryloxyanilide-based TSPO ligand, has been directly compared to [18F]this compound in preclinical studies, particularly for glioma imaging nih.govdrugbank.com. Both tracers demonstrated similar localization within tumor tissue, with only modest retention observed in normal brain regions in C6 glioma-bearing rats nih.govdrugbank.com. Furthermore, both [18F]PBR06 and [18F]this compound exhibited similar rapid clearance from plasma and normal brain tissue drugbank.com. Quantitative analyses showed that graphical estimations of the total volume of distribution (V_T) in both tumor and normal tissue were comparable for both tracers, reflecting their measured TSPO densities nih.gov. However, differences were noted in direct parameter estimation, specifically for the k4 parameter, which was near zero for [18F]PBR06, suggesting that V_T values derived solely from this parameter might not accurately reflect TSPO expression levels nih.gov. [18F]this compound was observed to be retained in tumor tissue, while [18F]PBR06 showed rapid clearance drugbank.com. [18F]this compound is generally considered to have a 1.3 times higher affinity and improved brain uptake compared to the first-generation tracer [11C]PK11195.
Comparison with [18F]PBR146
Both [18F]PBR146 and [18F]this compound are utilized for neuroinflammation imaging by targeting TSPO. A study in a chronic hepatic encephalopathy (HE) rat model revealed that both [18F]PBR146 and [18F]this compound exhibited similar imaging effects, effectively quantifying neuroinflammation load and distribution. Significant differences in uptake values were observed in the liver and global brain between bile duct ligation (BDL) rats (modeling HE) and sham control rats for both tracers. Moreover, the results for regional brain uptake were consistent between [18F]PBR146 and [18F]this compound micro-PET/CT imaging across various structures, including the basal ganglia, cingulate cortex, auditory cortex, motor cortex, somatosensory cortex, and hippocampus. The identified brain regions with higher radiotracer uptake in BDL rats were found to correlate with observed behavioral alterations.
Comparison with [18F]GE-180
[18F]GE-180 is recognized as a third-generation TSPO radioligand, while [18F]this compound is a second-generation tracer guidechem.com. [18F]GE-180 is particularly notable as an rs6971-insensitive TSPO radioligand, which addresses a common polymorphism in the TSPO gene that can influence the binding and quantification of older tracers like [18F]this compound. Direct head-to-head comparisons between [18F]this compound and [18F]GE-180 are limited in the literature. However, one study indicated that [18F]GE-180 PET yielded increased ipsilateral-to-contralateral ratios when compared to [11C]PK11195 in a unilateral neuroinflammation model, a finding not as evident with [18F]this compound in similar models, though these comparisons were made using separate cohorts. In a mouse model of ischemic stroke, [18F]GE-180 showed increased tracer uptake in the ipsilateral hemisphere at both acute and chronic time points. While [11C]DPA-713 demonstrated a significant increase in ipsilateral uptake at 2 days post-stroke, [18F]GE-180 did not; however, at 6 days, both tracers showed significantly increased ipsilateral uptake.
Comparison with [18F]CfO-DPA-714
[18F]CfO-DPA-714 is a structural analogue of [18F]this compound, designed with a methylene (B1212753) group replacing the oxygen atom bridging the phenyl ring and the fluoroalkyl chain. This modification aimed to optimize the metabolic profile for PET quantification, as [18F]this compound is known for its rapid and extensive metabolism, leading to the formation of a radiometabolite from O-dealkylation in rodents and baboons. In vitro binding studies in baboons showed that [18F]CfO-DPA-714 binds with nanomolar affinity (~2 nM) and high PBR to CBR selectivity (~200). In vivo plasma time-activity curves suggested an increased fraction of unmetabolized [18F]CfO-DPA-714 compared to [18F]this compound, indicating an improved metabolic profile for [18F]CfO-DPA-714. This compound exhibits high binding affinity in the nanomolar range when compared to [11C]DPA-713 and [18F]this compound, positioning it as a promising candidate for TSPO imaging.
Another related tracer, [18F]F-DPA, also demonstrated superior performance compared to [18F]this compound and [11C]PBR28 in an Alzheimer's disease mouse model. [18F]F-DPA displayed higher brain uptake, higher transgenic-to-wild-type (TG-to-WT) standardized uptake value ratios to cerebellum (SUVR_CB), and faster clearance. The improved performance of [18F]F-DPA is primarily attributed to its higher in vivo metabolic stability; at 90 minutes post-injection, over 90% of the brain radioactivity for [18F]F-DPA was the parent compound, whereas for [18F]this compound, this figure was approximately 50%. This metabolic stability allowed [18F]F-DPA to better differentiate between TG and WT animals, even with a higher injected mass.
| Tracer | Peak Uptake (%ID/mL in WT mice) | Peak/60-min Uptake Ratio (vs. [18F]this compound & [11C]PBR28) | Brain Metabolic Stability (90 min, % parent compound) | Differentiation (TG vs. WT mice) |
|---|---|---|---|---|
| [18F]F-DPA | > 4.3% | Significantly Higher (p<0.001) | > 90% | Better |
| [18F]this compound | > 3% | Reference | ~50% | Good |
| [11C]PBR28 | > 4% (in one brain region) | Lower than [18F]F-DPA | Not specified in comparison | Good |
Therapeutic Implications and Future Research Directions
Monitoring Therapeutic Interventions Targeting Neuroinflammation
[¹⁸F]DPA-714 PET imaging provides a dynamic and quantitative method to assess the brain's inflammatory response, which is crucial for evaluating the effectiveness of therapeutic interventions.
[¹⁸F]this compound has demonstrated considerable potential in monitoring the efficacy of anti-inflammatory treatments across various disease models. In an APP/PS1 mouse model of Alzheimer's disease (AD), [¹⁸F]this compound PET imaging successfully monitored microglia activation and neuroinflammation, suggesting its utility in identifying optimal time points for anti-inflammatory therapy. frontiersin.org Studies showed significantly higher [¹⁸F]this compound signals in the cortex and hippocampus of 12–13 and 15–16-month-old APP/PS1 mice compared to wild-type (Wt) mice, correlating with increased TSPO and activated microglia levels. frontiersin.org
Table 1: [¹⁸F]this compound Uptake in APP/PS1 vs. Wild-type Mice (Cortex/Muscle Ratio) frontiersin.org
| Age Group (Months) | APP/PS1 Mice (Mean ± SD) | Wild-type Mice (Mean ± SD) | p-value |
| 6–7 | 1.63 ± 0.35 | 1.84 ± 0.13 | 0.13 |
| 9–10 | 1.51 ± 0.23 | 1.71 ± 0.70 | 0.29 |
| 12–13 | 2.77 ± 0.13 | 1.93 ± 0.32 | 0.0014 |
| 15–16 | 2.64 ± 0.14 | 1.86 ± 0.52 | 0.0159 |
Similarly, in rats with chronic hepatic encephalopathy (HE), [¹⁸F]this compound PET imaging effectively assessed the therapeutic effectiveness of anti-neuroinflammation drugs, such as ibuprofen (B1674241) (IBU). The study found that [¹⁸F]this compound was a more sensitive radiotracer for imaging neuroinflammation in chronic HE compared to [¹¹C]PK11195, quantitatively evaluating neuroinflammation load and distribution which correlated with behavioral changes. thno.org In a mouse model of stroke, [¹⁸F]this compound PET imaging was utilized to monitor the inflammatory response after stroke and evaluate the efficacy of AMD3100 treatment, an anti-inflammatory agent. A significant decrease in the [¹⁸F]this compound signal was observed after AMD3100 treatment, consistent with a downregulation of local TSPO protein levels. acs.orgnih.gov A phase II clinical trial is currently investigating [¹⁸F]this compound PET to assess the pharmacodynamics and target engagement of dapansutrile, an anti-inflammatory medication, in individuals with Parkinson's disease. isrctn.com
The capacity of [¹⁸F]this compound to track changes in TSPO expression makes it a valuable tool for evaluating immunomodulatory therapies. In a rat model of transient focal ischemia, [¹⁸F]this compound PET imaging demonstrated the immunomodulatory effects of intravenously administered bone marrow stromal cells (BMSCs). While both BMSC and vehicle groups showed high standardized uptake values (SUV) around the ischemic area 3 days post-MCAO, the increase in SUV at 10 days was significantly inhibited in the BMSC group, indicating suppressed inflammatory progression. nih.govnih.gov This suggests that BMSC therapy could be effective in ischemic stroke by modulating systemic inflammatory responses, and [¹⁸F]this compound PET/CT can accurately evaluate this therapeutic effect. nih.govnih.gov Furthermore, [¹⁸F]this compound PET has been used in translational studies to track TSPO-dependent inflammatory reactions after stroke and is supported for in vivo tracking of microglia- and macrophage-targeting immunomodulatory therapies. snmjournals.org In the context of Alzheimer's disease, [¹⁸F]this compound PET imaging may offer a superior index for monitoring disease progression during immunomodulatory or other potentially disease-modifying treatments. anr.fr
Role in Guiding Personalized Medicine Approaches in Neurological Disorders and Oncology
[¹⁸F]this compound's ability to provide insights into the inflammatory state and immune cell activation positions it as a promising tool for guiding personalized medicine. In neurological disorders, it is considered for early detection and treatment monitoring in Alzheimer's disease, contributing to a personalized approach to patient care. nih.gov Beyond neuroinflammation, TSPO PET imaging, including with this compound, is expanding its applications to oncology, where TSPO expression in tumors has been positively correlated with increased tumor malignancy. snmjournals.org
In glioma, [¹⁸F]this compound PET tracers can highlight an immunosuppressive tumor microenvironment and detect areas of glioma-associated macrophage (GAM) infiltration, particularly after temozolomide (B1682018) (TMZ) chemotherapy. mdpi.com This suggests that [¹⁸F]this compound could help in tailoring therapeutic strategies based on the specific immune landscape of a tumor. In breast cancer patients undergoing chemotherapy, higher TSPO expression, indicative of neuroinflammation, detected by [¹⁸F]this compound PET-MR, was associated with worse cognitive performance. mdpi.com This finding suggests a potential role for [¹⁸F]this compound in understanding and guiding interventions for chemotherapy-induced cognitive impairment, thereby contributing to personalized treatment plans that address neurological side effects. mdpi.com
Integration with Multi-Modal Imaging Strategies (e.g., PET/MRI)
The integration of [¹⁸F]this compound PET with multi-modal imaging strategies, such as PET/MRI, significantly enhances its diagnostic and monitoring capabilities by combining molecular and anatomical information. [¹⁸F]this compound PET images are frequently fused with MRI template atlases to accurately define volumes of interest in preclinical studies, such as those involving APP/PS1 mice. frontiersin.org In human stroke patients, co-registration of [¹⁸F]this compound PET and MRI images is used to define specific volumes of interest and assess the extent of neuroinflammation. d-nb.info
Simultaneous PET-MR imaging has been employed in various research contexts, including studies on neuroinflammation in multiple sclerosis models and investigations into chemotherapy-induced cognitive impairment in breast cancer patients. mdpi.comthno.org Hybrid PET/MR scanners facilitate these integrated acquisitions, allowing for comprehensive assessment of both structural changes and molecular processes like TSPO upregulation. springermedizin.de This combined approach provides a more complete picture of disease pathology and treatment response.
Unexplored Research Avenues and Methodological Refinements
Despite the significant advancements, several research avenues remain to be explored for [¹⁸F]this compound, alongside ongoing efforts for methodological refinements. The potential role of [¹⁸F]this compound in monitoring TSPO for Alzheimer's disease warrants further investigation, especially given that initial clinical studies did not find it suitable for early AD diagnosis. frontiersin.org Further research is also needed to investigate the effects of various treatments on chronic hepatic encephalopathy using TSPO imaging. frontiersin.org
Challenges remain in the interpretation of TSPO PET signals, particularly in glioma, where it is unclear to what extent TSPO expression reflects tumor tissue versus glioma-associated immune cells, and how this signal changes over time. mdpi.com Additionally, a human trial involving AD patients and healthy controls showed no significant difference in [¹⁸F]this compound uptake between the groups, raising questions about its utility in identifying neurodegeneration and the impact of TSPO binding status on imaging results. nih.gov Methodological refinements are also crucial, including the need for standardized imaging protocols and addressing TSPO genetic variability in post-COVID neuroinflammation research. wfneurology.org More extensive testing is required to ensure the repeatability and accuracy of quantitative analysis for [¹⁸F]this compound PET imaging, along with a deeper understanding of baseline uptake and variability in critical organs to guide future experiments. snmjournals.org Future studies should also incorporate voxel-wise comparisons to comprehensively understand variability in regional tissue changes. snmjournals.org
Q & A
Q. What is the primary application of [18F]DPA-714 in neuroinflammation research?
[18F]this compound is a second-generation translocator protein (TSPO) radiotracer used in positron emission tomography (PET) to detect and quantify neuroinflammatory processes, such as microglial activation, in preclinical and clinical studies. It is particularly valuable in longitudinal studies to track dynamic changes in TSPO expression over time, such as in Parkinson’s disease (PD) progression or post-ischemic neuroinflammation .
Q. Methodological Insight :
- Experimental Design : Administer [18F]this compound intravenously, followed by PET scans at predefined intervals (e.g., 20–60 minutes post-injection). Quantify uptake using standardized uptake values (SUVs) or volume of distribution (VT) ratios. Validate specificity via competition assays with unlabeled PK11195 .
Q. How is [18F]this compound administered, and what safety protocols are followed?
[18F]this compound is administered intravenously at tracer doses (e.g., 19.8 ± 2.6 MBq in rats). Safety protocols include:
- Pre-Screening : Exclude pregnant or lactating individuals due to unknown developmental risks .
- Monitoring : Assess adverse events (AEs) during and 24–72 hours post-injection. Report AEs to institutional review boards and radiation safety committees .
- Quality Control : Ensure Good Manufacturing Practice (GMP) compliance for radiotracer production and distribution .
Q. What biomarkers are correlated with [18F]this compound uptake in longitudinal studies?
In the Parkinson’s Progression Markers Initiative (PPMI), baseline and longitudinal [18F]this compound levels are correlated with:
- Clinical Outcomes : Motor and non-motor symptom progression.
- Biomarkers : CSF α-synuclein, serum neurofilament light chain (NfL), and dopamine transporter (DaT) imaging .
Q. Data Interpretation :
- Use mixed-effects models to account for inter-subject variability. Normalize uptake to reference regions (e.g., cerebellum) to reduce noise .
Advanced Research Questions
Q. How do researchers address conflicting data on TSPO specificity in different neuroinflammatory models?
Conflicts arise from variability in TSPO binding affinity across species, genetic polymorphisms (e.g., rs6971), and disease models. Strategies include:
- Model-Specific Validation : In middle cerebral artery occlusion (MCAO) models, competition assays with PK11195 confirm ~30% specific binding in the striatum .
- Comparative Studies : Directly compare [18F]this compound with [11C]PK11195 in the same animal to control for variability (e.g., Herpes encephalitis models showed 39–45% variability between tracers) .
Q. Key Finding :
Q. What methodological considerations are critical for longitudinal PET studies with [18F]this compound?
- Timing : Schedule scans at intervals reflecting disease progression (e.g., days 2, 7, and 15 post-ischemia in stroke models) .
- Quantification : Use metabolite-corrected plasma input functions to account for radiotracer clearance rates .
- Data Harmonization : Centralized quality control (QC) for PET data across sites to minimize technical variability .
Q. Case Study :
Q. How does the pharmacokinetic profile of [18F]this compound compare to other TSPO tracers?
- Blood-Brain Barrier (BBB) Penetration : [18F]this compound shows rapid washout (~60 seconds post-injection) and no significant BBB disruption in mild ischemia models .
- Biodistribution : Lower bone uptake compared to [11C]PBR28, indicating minimal defluorination in vivo .
- Binding Kinetics : Higher specific binding (>90% in vitro autoradiography) than [11C]PK11195 in acute inflammation models .
Q. How do anesthesia protocols impact [18F]this compound quantification in PET studies?
- Propofol vs. Isoflurane : Propofol reduces peripheral metabolism of [18F]this compound, leading to higher brain uptake in non-human primates. Isoflurane may alter TSPO binding parameters due to mitochondrial effects .
- Recommendation : Standardize anesthesia type and duration across cohorts to minimize confounding .
Q. What strategies validate [18F]this compound binding specificity in competition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
